Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate;hydrochloride
Description
Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate hydrochloride is a heterocyclic compound featuring a pyridine backbone substituted with an amino group at position 5, a ketone at position 2, and a methyl ester at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-7(11)5-2-4(8)3-9-6(5)10;/h2-3H,8H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOLCSVLKYURAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-aminopyridine and ethyl acetoacetate.
Introduction of Functional Groups: The amino group is introduced through nitration followed by reduction, while the keto group is introduced via oxidation reactions. The carboxylate ester group is formed through esterification reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Oxo derivatives with enhanced reactivity.
Reduction Products: Hydroxy derivatives with altered chemical properties.
Substitution Products: Substituted pyridine derivatives with diverse functional groups.
Scientific Research Applications
Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridoxal Hydrochloride (3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde hydrochloride)
- Key Differences: Substituents: Pyridoxal hydrochloride contains a hydroxymethyl group (C5), a formyl group (C4), and a hydroxyl group (C3), contrasting with the target compound’s amino (C5), ketone (C2), and ester (C3) groups. Acid-Base Properties: The hydroxyl and formyl groups in pyridoxal make it more acidic, while the amino group in the target compound increases basicity.
5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine Dihydrochloride
- Key Differences: Substituents: A fluorine atom at C5 and an oxadiazole-piperidine moiety at C2 distinguish this compound. The target compound lacks halogenation but features an amino group and ester. Salt Form: The dihydrochloride salt may offer higher solubility than the target’s single HCl salt. Biological Relevance: The oxadiazole group is common in antimicrobial agents, while the target’s amino-ketone-ester motif may favor nucleophilic interactions in enzyme binding .
Methyl 5-Oxo-1-phenylpyrrolidine-2-carboxylate
- Key Differences: Ring System: Pyrrolidine (saturated 5-membered ring) vs. pyridine (aromatic 6-membered ring). Applications: Pyrrolidine derivatives are prevalent in CNS drugs, whereas the target’s pyridine core may suit anticancer or anti-inflammatory targets .
Yohimbine Hydrochloride (17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride)
- Key Differences: Core Structure: Yohimbine is a complex indole alkaloid with a yohimbane skeleton, whereas the target compound has a simpler pyridine ring. Pharmacology: Yohimbine HCl is an α2-adrenergic antagonist; the target’s amino-ester groups may interact with截然不同的 targets, such as GABA receptors .
Physicochemical Properties and Stability
- Salt Impact : Hydrochloride salts generally improve aqueous solubility and crystallinity, critical for formulation. The target’s single HCl salt balances solubility and lipophilicity better than dihydrochloride salts, which may increase hygroscopicity .
Biological Activity
Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate; hydrochloride is a compound belonging to the class of pyridine derivatives, characterized by its unique functional groups, including an amino group and a carboxylate ester. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate; hydrochloride is CHClNO, with a molecular weight of approximately 202.61 g/mol. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for biological studies and industrial applications.
Biological Activity
Research indicates that methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate; hydrochloride exhibits several biological activities, including:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against various viruses, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV). For instance, derivatives of similar compounds have shown significant inhibition of viral replication in cell cultures .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features allow it to interact with enzyme active sites, potentially modulating their activity .
- Antibacterial Properties : Some studies have indicated that compounds with similar structures exhibit antibacterial effects, suggesting that methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate; hydrochloride may also possess such properties .
The mechanism of action for methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate; hydrochloride involves its interaction with specific molecular targets:
- Enzyme Interaction : It can act as an enzyme inhibitor or activator depending on the target enzyme's nature. This interaction may modulate various cellular pathways and functions.
- Binding Affinity : The compound's binding affinity to biological targets is influenced by its functional groups and overall structure, which can lead to diverse biological effects.
Synthesis Methods
The synthesis of methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate; hydrochloride typically involves multi-step organic reactions:
- Formation of the Pyridine Ring : This is achieved through condensation reactions involving starting materials like 2-aminopyridine and ethyl acetoacetate.
- Introduction of Functional Groups : The amino group is introduced via nitration followed by reduction, while the keto group is formed through oxidation reactions.
- Formation of Hydrochloride Salt : The final step involves converting the free base to its hydrochloride form by reacting with hydrochloric acid .
Comparison with Similar Compounds
To understand the uniqueness of methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate; hydrochloride, it can be compared with other similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 5-chloro-2-oxo-1H-pyridine-3-carboxylate | Chlorine substitution at the 5-position | Exhibits different reactivity due to chlorine atom |
| Methyl 5-amino-1H-pyrazole-3-carboxylate | Pyrazole ring instead of pyridine | Potentially different biological activities |
| Methyl 2-oxo-1H-pyridine-4-carboxylate; hydrochloride | Different position of carbonyl and carboxyl groups | Varies in pharmacological profiles |
These comparisons highlight how variations in functional groups and their positions influence chemical properties and biological activities.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antiviral Studies : Research has shown that certain derivatives exhibit antiviral activities against TMV with effective concentrations leading to significant reductions in viral titer .
- Enzyme Inhibition Research : Studies on pyridine derivatives indicate their potential as inhibitors for enzymes like neuraminidase, which is crucial in viral infections .
- Antibacterial Activity : Compounds structurally related to methyl 5-amino derivatives have demonstrated antibacterial effects against various pathogens, warranting further investigation into this compound's potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
